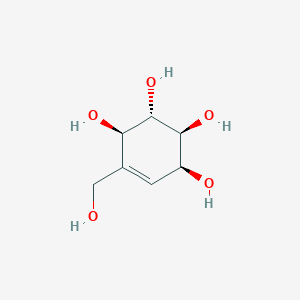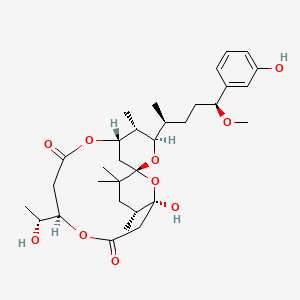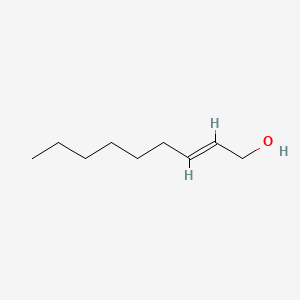![molecular formula C15H17N3O B1238406 N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methylideneamino]-2-(1-methyl-2-pyrrolyl)acetamide is a member of toluenes.
Scientific Research Applications
Antidepressant and Nootropic Activities
N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and related compounds have been investigated for their antidepressant and nootropic (cognitive enhancement) activities. Studies have shown that certain Schiff’s bases and azetidinone analogues in this chemical class exhibit significant antidepressant and nootropic activities in a dose-dependent manner, suggesting their potential as central nervous system active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anti-Tubercular Activity
Research has also highlighted the anti-tubercular activity of various acyl hydrazonyl compounds, including those similar to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. These compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Cardoso, Nogueira, Kaiser, Wardell, Wardell, & Souza, 2016).
Anticancer Properties
Studies on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety, structurally similar to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, have shown promising cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Certain compounds in this group have been identified as highly active in inhibiting cancer cell migration and growth in 3D cell cultures, and some have been characterized as relatively more selective towards cancer cells (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Antileishmanial Activity
In the quest for novel therapeutics for leishmaniasis, new analogues of N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide have been synthesized and evaluated. One of these compounds showed promising antileishmanial activity with significant potency and minimal cytotoxicity (Ahsan, Ansari, Kumar, Soni, Yasmin, Jadav, & Sahoo, 2016).
Antioxidant Activity
Some N-pyrrolylhydrazide hydrazones, structurally related to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, have been synthesized and tested for their antioxidant activity. Initial in vitro safety screening indicated good safety profiles, with certain compounds showing promising antioxidant activity in various cellular-based models (Tzankova, Vladimirova, Aluani, Yordanov, Peikova, & Georgieva, 2020).
Structural and Theoretical Studies
The structural properties of compounds similar to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide have been investigated using spectro-analytical and computational studies. These studies provide insights into the molecular orbital calculations and physical properties of such compounds, contributing to a better understanding of their chemical behavior (Padmavathy & Devi, 2013).
Corrosion Inhibition
N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and related compounds have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of metals in acidic environments, making them valuable in industrial applications (Yadav, Kumar, Sharma, & Yadav, 2013).
properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N3O/c1-12-5-7-13(8-6-12)11-16-17-15(19)10-14-4-3-9-18(14)2/h3-9,11H,10H2,1-2H3,(H,17,19)/b16-11+ |
InChI Key |
GWWOPOHCBNIIAG-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CN2C |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C |
solubility |
15.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3,7a-Diazacyclohepta[jk]fluorene-5-acetaldehyde, alpha-ethylidene-1,2,3,3a,4,5,6,7-octahydro-7-hydroxy-3-methyl-, [3aS-[3aalpha,5beta(E),7alpha]]-](/img/structure/B1238340.png)
![2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid](/img/structure/B1238341.png)
![[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B1238342.png)
![(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide](/img/structure/B1238347.png)
![methyl 3,4',9',10-tetrahydroxy-3'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1238348.png)